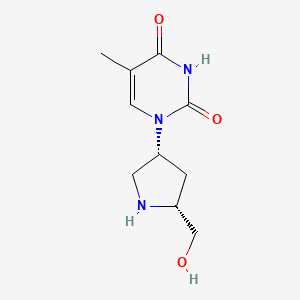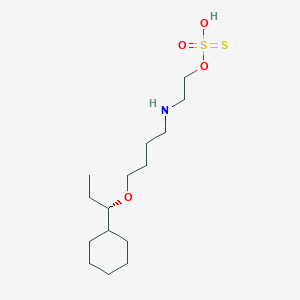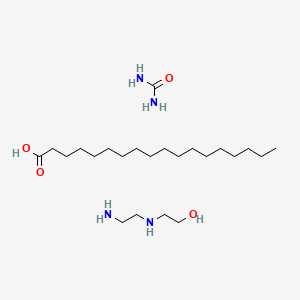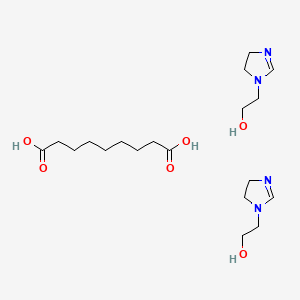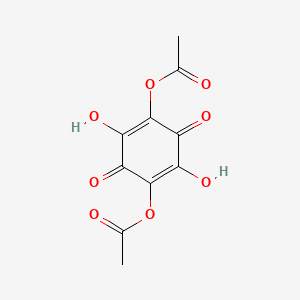
2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Trimethyl(trifluoromethyl)silane typically involves the reaction of chlorotrimethylsilane with trifluoromethyl lithium. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reagents. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Trimethyl(trifluoromethyl)silane undergoes various chemical reactions, including:
Trifluoromethylation: It is used to introduce trifluoromethyl groups into organic molecules. This reaction often requires the presence of a catalyst such as silver or palladium.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution: It can undergo substitution reactions where the trifluoromethyl group replaces other functional groups in the molecule.
Common reagents used in these reactions include silver salts, palladium catalysts, and various organic solvents. The major products formed from these reactions are trifluoromethylated organic compounds, which are valuable in pharmaceuticals and agrochemicals .
Scientific Research Applications
Trimethyl(trifluoromethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of trifluoromethylated compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules to study their function and interactions.
Medicine: Trifluoromethylated compounds have shown potential in the development of new drugs due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl(trifluoromethyl)silane exerts its effects involves the transfer of the trifluoromethyl group to the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the trifluoromethyl group and allows it to react with the target molecule. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)silane is unique in its ability to introduce trifluoromethyl groups into organic molecules efficiently. Similar compounds include:
Triethyl(trifluoromethyl)silane: Similar in structure but with ethyl groups instead of methyl groups.
Trimethyl(propargyl)silane: Contains a propargyl group instead of a trifluoromethyl group.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for trifluoromethylation but with different reactivity and applications.
These compounds differ in their reactivity, stability, and the types of reactions they undergo, making Trimethyl(trifluoromethyl)silane a unique and valuable reagent in organic synthesis.
Properties
CAS No. |
20129-59-3 |
|---|---|
Molecular Formula |
C10H8O8 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
(4-acetyloxy-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H8O8/c1-3(11)17-9-5(13)7(15)10(18-4(2)12)8(16)6(9)14/h13,16H,1-2H3 |
InChI Key |
REECMDYNMZHBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)C(=C(C1=O)O)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


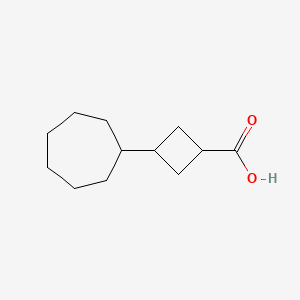
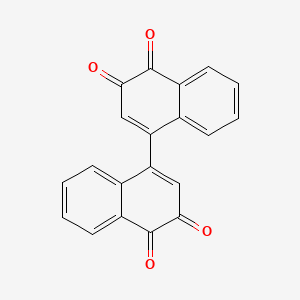
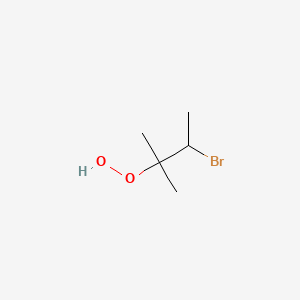
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
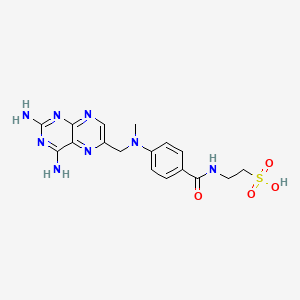
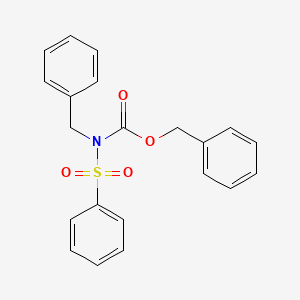
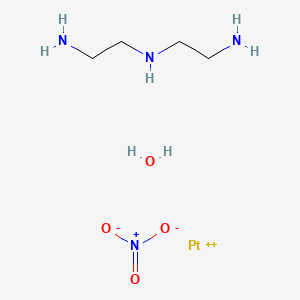
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
